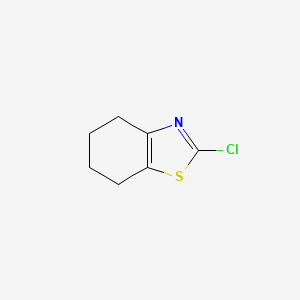

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Descripción general

Descripción

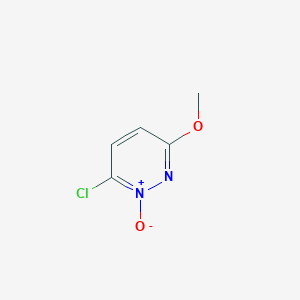

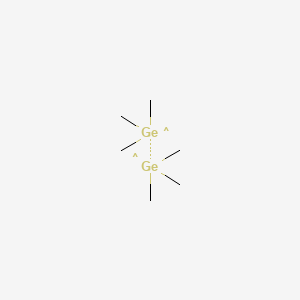

“2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound with the molecular formula C7H8ClNS . It has been used in the synthesis of various compounds .

Synthesis Analysis

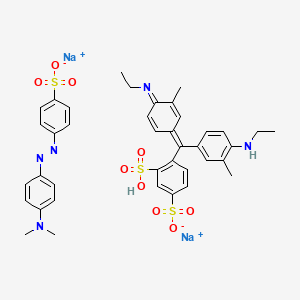

The synthesis of compounds related to “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” has been described in several studies. For instance, it has been used in the synthesis of novel mono azo dyes . The azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents .Molecular Structure Analysis

The molecular structure of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various physico-chemical techniques . The quantum chemical study was used to explain better about the structural and electronic effects in relation to the inhibition efficiencies .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” have been studied in the context of its use as a precursor in the synthesis of other compounds . For example, it has been used in the synthesis of azo dyes, which have been found to exhibit anti-corrosive properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole” can be analyzed using various techniques. For instance, its molecular weight is 173.663 Da .Aplicaciones Científicas De Investigación

Antitumor Activity

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives have been evaluated for their antitumor properties. The mechanism of action for these compounds involves selective uptake by tumor cells, followed by metabolic activation which leads to the formation of DNA adducts, ultimately resulting in cell death. For instance, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor properties both in vitro and in vivo, with specific derivatives advancing to clinical evaluation due to their promising pharmacological profiles (Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in protecting steel against corrosion in acidic environments. Research has demonstrated that certain benzothiazole compounds offer high inhibition efficiency, suggesting their potential in industrial applications to extend the lifespan of metal structures (Hu et al., 2016).

Fluorescent Probes and Sensors

Benzothiazole-based compounds have also been developed as fluorescent probes for various applications, including the detection of pH levels and metal ions. These probes are designed to exhibit fluorescence changes in response to specific stimuli, making them useful for bioimaging and environmental monitoring. For example, a benzothiazole-based aggregation-induced emission luminogen has been used for highly sensitive detection of physiological pH changes, showcasing its potential in biomedical research (Li et al., 2018).

Synthetic Chemistry

In the realm of synthetic chemistry, 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole serves as a core structure for the development of various pharmaceutical agents. Its structural versatility allows for the synthesis of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. The synthesis of 2-substituted benzothiazoles and their derivatives has been the focus of numerous studies aimed at improving selectivity, purity, and yield (Prajapati et al., 2014).

Environmental Monitoring

Research has also explored the environmental presence and human exposure to benzothiazoles, indicating the need for monitoring these compounds due to their widespread use and potential health impacts. Studies on human urine samples from various countries have helped understand the exposure levels and possible sources of benzothiazoles in the environment (Asimakopoulos et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUCUDNAZQFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431023 | |

| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

CAS RN |

26846-98-0 | |

| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

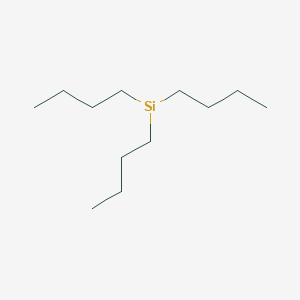

![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)